molecular formula C22H22N4O B2438876 N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 932988-62-0

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2438876
CAS RN: 932988-62-0
M. Wt: 358.445
InChI Key: QFLGQBKDRQUJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as EMA401, is a small molecule drug that has shown potential as a treatment for chronic pain. This compound was first discovered by researchers at the University of Sydney in Australia, and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions, employing enaminones as building blocks for generating substituted pyrazoles with potential antitumor and antimicrobial activities. These synthetic pathways allow for the production of compounds with varied biological activities by introducing different substituents on the pyrazolo[1,5-a]pyrimidine core structure. The synthesis often involves reactions with active methylene compounds, aliphatic amines, and heterocyclic amines, leading to a diverse array of pyrazolo[1,5-a]pyrimidine derivatives (S. Riyadh, 2011).

Biological Activity and Potential Therapeutic Applications

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives spans a range of potential therapeutic applications. For instance, specific derivatives have been identified as potent and selective antagonists of the human A3 adenosine receptor, suggesting their potential in treating conditions associated with this receptor (L. Squarcialupi et al., 2013). Moreover, the crystal structure and moderate anticancer activity of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been determined, highlighting the structural basis of its biological effects (Lu Jiu-fu et al., 2015).

Antimicrobial and Antitumor Effects

The antimicrobial and antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus of research. Compounds synthesized from enaminones have shown comparable inhibition effects against cancer cell lines to those of standard treatments like 5-fluorouracil. This suggests their potential as antitumor agents. Additionally, selected compounds demonstrate antimicrobial activity, offering a basis for developing new antimicrobial agents (S. Riyadh, 2011).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-4-16-9-11-17(12-10-16)24-21-13-15(2)23-22-14-19(25-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGQBKDRQUJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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